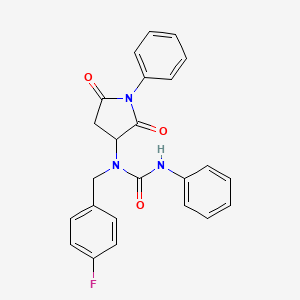![molecular formula C20H17ClFN3O2 B14945369 9-(4-chlorophenyl)-2-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14945369.png)
9-(4-chlorophenyl)-2-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-(4-chlorophenyl)-2-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex organic molecule characterized by its unique structure, which includes a pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-2-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of a hydrazine derivative with a diketone.
Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced via nucleophilic aromatic substitution reactions.
Formation of the tetrahydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole core: This step involves the cyclization of the intermediate compounds under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-chlorophenyl)-2-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
9-(4-chlorophenyl)-2-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 9-(4-chlorophenyl)-2-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
9-(4-chlorophenyl)-2-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione: can be compared with similar compounds, such as:
9-(4-chlorophenyl)-2-phenylpyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole: This compound lacks the fluorophenyl group, which may affect its chemical properties and biological activity.
9-(4-fluorophenyl)-2-(4-chlorophenyl)pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole: This compound has a different substitution pattern, which can influence its reactivity and applications.
The uniqueness of This compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H17ClFN3O2 |
|---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
7-(4-chlorophenyl)-4-(4-fluorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C20H17ClFN3O2/c21-13-4-2-12(3-5-13)17-16-18(24-11-1-10-23(17)24)20(27)25(19(16)26)15-8-6-14(22)7-9-15/h2-9,16-18H,1,10-11H2 |
InChI-Schlüssel |
KRGNVBXYIFFBCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945296.png)
![N-(2,3-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14945307.png)
![Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B14945319.png)
![Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate](/img/structure/B14945320.png)
![1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14945324.png)
![2-[1-(4-chlorophenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14945330.png)
![2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14945338.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B14945346.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B14945349.png)

![2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B14945353.png)

![5-Butyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14945371.png)
![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide](/img/structure/B14945373.png)
